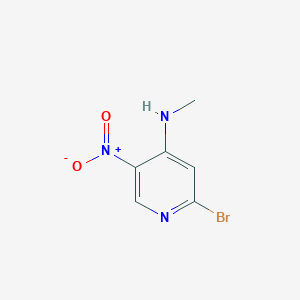

叔丁基1-(3-氨基-5-氟吡啶-4-基)哌啶-4-羧酸酯

货号:

B1380981

CAS 编号:

1613192-01-0

分子量:

295.35 g/mol

InChI 键:

MOVLIJJQHSYTQS-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

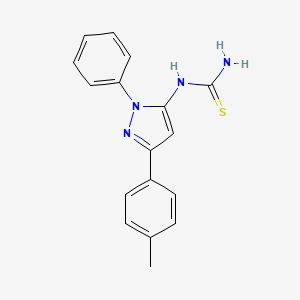

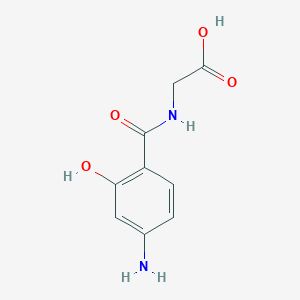

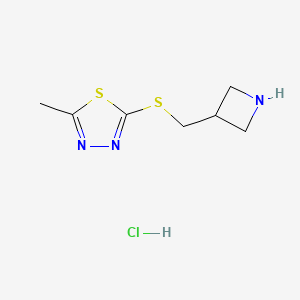

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 1613192-01-0 . It has a molecular weight of 295.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 295.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学研究应用

合成与表征

- 叔丁基1-(3-氨基-5-氟吡啶-4-基)哌啶-4-羧酸酯衍生物作为生物活性化合物合成中的关键中间体。例如,Kong 等人(2016 年)合成了一种与该化学物质相关的化合物,突出了其作为克唑替尼等分子的创建中的中间体的价值 (Kong 等人,2016 年)。

结构分析

- X 射线衍射研究已用于确认相关化合物的结构,展示了它们在分子构架和设计中的潜力。Sanjeevarayappa 等人(2015 年)进行了一项这样的研究,表明这些化合物在结构化学中的效用 (Sanjeevarayappa 等人,2015 年)。

拮抗剂和抑制剂的合成

- 这些化合物在合成各种受体的拮抗剂中至关重要。Jona 等人(2009 年)在非肽受体拮抗剂的不对称合成中使用了类似的化合物,这是开发潜在治疗剂的关键步骤 (Jona 等人,2009 年)。

在抗癌研究中的应用

- 某些衍生物已被确认为小分子抗癌药物的中间体。张等人(2018 年)合成了叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,一种相关化合物,强调了其在抗癌药物开发中的作用 (Zhang 等人,2018 年)。

药物合成中间体

- 这些化合物用作合成各种药理活性药物的中间体。张等人(2009 年)描述了一种合成工艺,其中类似的化合物是开发脱氧胞苷激酶抑制剂的关键中间体,展示了其在制药方面的相关性 (Zhang 等人,2009 年)。

属性

IUPAC Name |

tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLIJJQHSYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

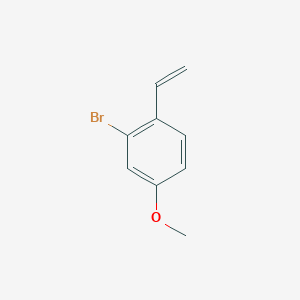

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate 26 (800 g, 2.23 mol) was dissolved in 1,4-dioxane (7.5 L). Diphenylmethanimine (484 g, 2.67 mol) was added in one portion followed by cesium carbonate (1.45 Kg, 4.45 mol), xantphos (129 g, 223 mmol) and Pd2(dba)3 (102 g, 111 mmol). Additional 1,4-dioxane (2.9 L) was added and the mixture heated to 95° C. under nitrogen until the reaction was complete (determined by HPLC analysis). The mixture was cooled to 20° C. and ethyl acetate (8 L) and water (4 L) were added. The organic phase was isolated and washed with water (4 L) and brine (3.5 L) and dried over magnesium soleplate and filtered. The filtrate was concentrated to a brown oil (1.3 Kg). The oil was dissolved in 2-methyltetrahydrofuran (7.2 L) and 2M HCl was added at 20° C. and the mixture stirred for 30 minutes. The aqueous layer was isolated and the organic layer extracted with 2M HCl (1.2 L). The combined aqueous was neutralised with 2M NaOH (5.4 L, pH 8-9). The product was extracted into 2-methyltetrahydrofuran (14 L then 2×5 L). The combined extracts were washed with water (1.6 L) and the organic solution concentrated. The residue was slurried in acetonitrile (2 L), filtered and dried. This gave the product 27 as a white solid (568.7 g, 86.5%); 1H NMR (500 MHz, DMSO-d6) δ 7.82 (d, 1H), 7.63 (d, 1H), 5.22 (s, 2H), 3.11-3.00 (m, 2H), 2.91 (tt, 2H), 2.36 (tt, 1H), 1.88-1.83 (m, 2H), 1.79-1.71 (m, 2H), 1.43 (s, 9H); 19F NMR (500 MHz, DMSO-d6) δ −140.0; MS (ES+) 297.1.

Quantity

800 g

Type

reactant

Reaction Step One

Name

cesium carbonate

Quantity

1.45 kg

Type

reactant

Reaction Step Three

Name

Yield

86.5%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)